3-bromo-4-methylquinolin-2(1H)-one
CAS No.: 37778-22-6
Cat. No.: VC21316691
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37778-22-6 |
---|---|
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 3-bromo-4-methyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) |
Standard InChI Key | ATONPIUAJAKDQK-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)NC2=CC=CC=C12)Br |
Canonical SMILES | CC1=C(C(=O)NC2=CC=CC=C12)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-Bromo-4-methylquinolin-2(1H)-one (CAS: 37778-22-6) is a member of the carbostyril family, which encompasses a class of heterocyclic compounds containing a carbazole ring system . The compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . The structure features a quinolinone scaffold with specific substitutions: a bromine atom at the 3-position and a methyl group at the 4-position. The 2(1H)-one notation indicates the lactam structure with the nitrogen at position 1 bearing a hydrogen atom.
Alternative Nomenclature
The compound is known by several alternative names in scientific literature, including:
Synonym | Reference |
---|---|
3-Bromo-4-methylcarbostyril | |
3-Bromo-4-methyl-2-quinolinol | |
3-bromo-4-methyl-1H-quinolin-2-one | |
2(1H)-Quinolinone, 3-bromo-4-methyl- (9CI) | |
3-bromo-4-methyl-1,2-dihydroquinolin-2-one |
Physical Properties
Based on structural analysis and comparison with related quinolinone compounds, 3-bromo-4-methylquinolin-2(1H)-one is expected to demonstrate specific physical characteristics. While direct experimental data for this exact compound is limited in the available literature, the following properties can be inferred:
Synthesis Methods
Bromination of Quinolin-4(1H)-ones
The synthesis of 3-bromo-4-methylquinolin-2(1H)-one typically involves the bromination of quinolin-4(1H)-ones. This reaction can be conducted using various brominating agents such as molecular bromine or N-bromosuccinimide under controlled conditions to ensure selective bromination at the 3-position.
Knorr Synthesis Adaptation
The Knorr reaction, which has been utilized for the synthesis of related compounds such as 6-bromo-4-methylquinolin-2(1H)-one, represents another potential synthetic route . This reaction involves a condensation between β-keto esters and aniline derivatives followed by cyclization of the resulting anilides into the quinolin-2(1H)-one structure. Based on research conducted at the Pasteur Institute, the reaction conditions can be optimized to control the formation of specific products .
The synthesis typically follows this general pathway:
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Condensation of a β-keto ester with an appropriate aniline derivative
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Formation of an intermediate anilide
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Cyclization of the anilide into the quinolinone structure
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Selective bromination at the desired position
Synthesis Optimization Considerations
Research indicates that several factors influence the successful synthesis of brominated quinolinones:
Chemical Reactivity
Functional Group Reactivity
The presence of the bromine substituent at the 3-position makes 3-bromo-4-methylquinolin-2(1H)-one particularly valuable as a synthetic intermediate. The bromine atom serves as an electron-withdrawing group and a leaving group in various transformations.
Major Reaction Types
The compound can participate in several types of chemical reactions:
Substitution Reactions
The bromine atom at the 3-position can undergo substitution with various functional groups using appropriate reagents:
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Nucleophilic substitution reactions
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Metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling using boron reagents and palladium catalysts)
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Reactions with organometallic reagents such as Grignard reagents for introduction of alkyl or aryl groups
Oxidation Reactions
The quinolinone core can be subjected to oxidative transformations to form various derivatives.
Reduction Reactions
Reduction of the carbonyl group can lead to the formation of corresponding alcohol derivatives.
Reactivity Comparison
The reactivity of 3-bromo-4-methylquinolin-2(1H)-one can be compared with related compounds:
Compound | Structural Feature | Comparative Reactivity |
---|---|---|
3-bromo-4-methylquinolin-2(1H)-one | Bromine at 3-position | Reactive in substitution reactions |
3-bromo-4-methylquinoline | Lacks 2(1H)-one group | Different reactivity pattern due to absence of lactam |
6-bromo-4-methylquinolin-2(1H)-one | Bromine at 6-position | Different regioselectivity in reactions |
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3-bromo-4-methylquinolin-2(1H)-one. While specific spectral data for this exact compound is limited in the available literature, related compounds provide insights into the expected spectral features .
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
NH (position 1) | 10.0-11.0 | Broad singlet | 1H |
Aromatic protons | 7.0-8.5 | Complex pattern | 4H |
CH3 (position 4) | 2.0-2.5 | Singlet | 3H |
Carbon Type | Expected Chemical Shift (ppm) |
---|---|
C=O (position 2) | 160-170 |
C-Br (position 3) | 110-120 |
C-CH3 (position 4) | 130-140 |
CH3 | 15-25 |
Aromatic carbons | 120-140 |
IR Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands for key functional groups:
Functional Group | Expected Absorption (cm-1) |
---|---|
N-H stretching | 3200-3400 |
C=O stretching | 1650-1700 |
Aromatic C=C | 1400-1600 |
C-Br stretching | 500-700 |
Mass Spectrometry
Mass spectrometry of 3-bromo-4-methylquinolin-2(1H)-one would exhibit a characteristic isotope pattern due to the presence of bromine (79Br and 81Br), resulting in a distinctive M and M+2 pattern in the molecular ion region with nearly equal intensities.
Biological Activities and Applications
Potential Activity | Structural Basis |
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Antibacterial | Quinolinone core structure |
Anti-inflammatory | Lactam functionality |
Anticancer | Halogenated heterocyclic system |
Enzyme inhibition | Electrophilic bromine substituent |
Synthetic Applications
3-Bromo-4-methylquinolin-2(1H)-one serves as a valuable synthetic intermediate for the preparation of more complex quinolinone derivatives. The bromine at the 3-position provides a reactive site for various transformations, making this compound useful in the synthesis of:
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Complex heterocyclic compounds
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Pharmaceutical intermediates
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Functionalized quinolinones with tailored properties
Structure-Activity Relationships
Effect of Bromine Substitution
The bromine substituent at the 3-position significantly influences both the chemical reactivity and potential biological activities of the compound:
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As an electron-withdrawing group, it affects the electron density distribution in the quinolinone ring
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It provides a site for further functionalization through various substitution reactions
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It may enhance binding interactions with biological targets through halogen bonding
Impact of Methyl Group
The methyl group at the 4-position contributes to:
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Altered electron density in the ring system
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Potential steric effects in reactions and binding interactions
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Modified physicochemical properties (e.g., lipophilicity)
Research Challenges and Future Directions
Synthetic Optimization
Future research might focus on:
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Development of more efficient synthesis methods with improved regioselectivity
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Green chemistry approaches to minimize environmental impact
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Scale-up procedures for industrial applications
Biological Activity Exploration
Potential research directions include:
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Systematic evaluation of antimalarial activity
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Investigation of potential antibacterial properties
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Assessment of cytotoxicity against cancer cell lines
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Structure-activity relationship studies to optimize biological activities
Spectroscopic and Analytical Characterization
Comprehensive characterization using advanced techniques:
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Single crystal X-ray diffraction to determine precise molecular geometry
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Advanced 2D NMR techniques for complete structural assignment
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Computational studies to predict reactivity and properties
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